molecular formula C11H14F3N3O2S B2915150 N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)cyclopropanesulfonamide CAS No. 1396674-98-8

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)cyclopropanesulfonamide

Cat. No. B2915150
CAS RN: 1396674-98-8
M. Wt: 309.31
InChI Key: WTBPIKYCEQIXHX-UHFFFAOYSA-N
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Description

“N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)cyclopropanesulfonamide” is a compound that belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a white solid was obtained with a yield of 60% and a melting point of 152–153 °C . The 1H NMR and 13C NMR data were provided, and the high-resolution mass spectrometry (HRMS) calculated for C19H12BrF4N3O2 (M + H)+ was 470.0122, which matched the found value of 470.0118 .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed . For example, the crystal structure of a related compound was determined to be monoclinic, with a space group of P21/c (no. 14), and cell parameters a = 8.6952 (7) Å, b = 19.6715 (18) Å, c = 8.0995 (8) Å, β = 110.691 (3)° .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied . For example, 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine, Cs2CO3, and ethyl 4-hydroxybenzoate were reacted for 2–3 h at room temperature, and the solvent was removed . Water was added to the residue, the precipitate formed was filtered off and recrystallized from ethanol to yield 70% of methyl 4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)benzoate .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For instance, the melting point was found to be 212°C, and the vapor pressure was 9.55 x 10-11 mPa (25°C) .

Scientific Research Applications

Neuroprotective Applications

Pyrimidine derivatives, including N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)cyclopropanesulfonamide , have shown potential in neuroprotection. This is particularly relevant for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury. The compound’s neuroprotective properties may be attributed to its ability to reduce the expression of endoplasmic reticulum chaperones and apoptosis markers in neuronal cells .

Anti-neuroinflammatory Properties

In addition to neuroprotection, this compound has been evaluated for its anti-neuroinflammatory effects. It has demonstrated significant properties in inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in human microglia cells, which are key factors in neuroinflammation .

Antimicrobial Activity

Pyrimidine derivatives are known for their antimicrobial properties. The structural framework of N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)cyclopropanesulfonamide may contribute to its potential as an antimicrobial agent, targeting a variety of microbial pathogens .

Anticancer Potential

The compound’s core structure is similar to that of other pyrimidine derivatives that have been used in cancer therapy. Its potential anticancer applications could include modulation of myeloid leukemia, breast cancer, and idiopathic pulmonary fibrosis, among others .

Antifungal Efficacy

Compounds with a pyrimidine base have shown high antifungal activity against various speciesN-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)cyclopropanesulfonamide could be developed as an antifungal agent, particularly against strains like Phomopsis sp., which are challenging to control with conventional treatments .

Analgesic and Anti-inflammatory Uses

The analgesic and anti-inflammatory activities of pyrimidine derivatives make them suitable for the development of new pain management and anti-inflammatory drugs. This compound could be explored for its efficacy in these therapeutic areas .

Cardiovascular Applications

Pyrimidine-based compounds have been associated with cardiovascular benefits, including antihypertensive effects. Research into N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)cyclopropanesulfonamide could uncover new treatments for hypertension and related cardiovascular disorders .

Potential in Treating Hair Disorders

Some pyrimidine derivatives have shown activity in treating hair disorders. Given the structural similarities, there is a possibility that N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)cyclopropanesulfonamide could be useful in this field, potentially offering new avenues for treatment .

Safety And Hazards

The safety and hazards of similar compounds have been studied . For example, the oral LD50 in rats was found to be >5000 mg/kg, and the inhalation LC50 was >3.50 mg/l . The dermal LD50 in rabbits was also >5000 mg/kg .

Future Directions

The future directions of research on similar compounds have been suggested . For instance, 17 novel pyrimidine derivatives containing an amide moiety were synthesized, and their in vitro antifungal activities were determined . This is the first report on the antifungal activities against B. dothidea, Phomopsis sp., and B. cinereal of this series of pyrimidine derivatives containing an amide moiety .

properties

IUPAC Name

N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N3O2S/c1-7-6-9(11(12,13)14)17-10(16-7)4-5-15-20(18,19)8-2-3-8/h6,8,15H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTBPIKYCEQIXHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CCNS(=O)(=O)C2CC2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)cyclopropanesulfonamide

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